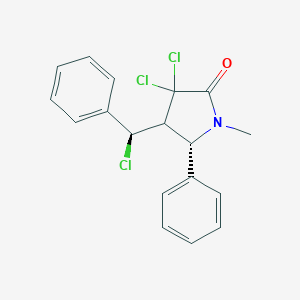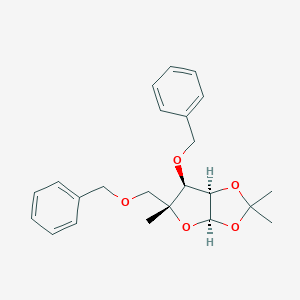
Bbicme-D-ribofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bbicme-D-ribofuranose is a rare sugar derivative that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a ribose derivative that is synthesized using a specific method, and it has been studied extensively for its biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of Bbicme-D-ribofuranose is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in cellular processes. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Bbicme-D-ribofuranose has also been shown to inhibit the replication of certain viruses by interfering with their ability to attach to and enter host cells.
Efectos Bioquímicos Y Fisiológicos
Bbicme-D-ribofuranose has been shown to have several biochemical and physiological effects. It has been shown to modulate the immune response, reduce inflammation, and improve glucose metabolism. Bbicme-D-ribofuranose has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Bbicme-D-ribofuranose in lab experiments is its unique properties, which make it a useful tool for studying various cellular processes. However, one of the limitations of using Bbicme-D-ribofuranose is its high cost and limited availability, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research involving Bbicme-D-ribofuranose. One area of research is the development of novel drugs and therapies based on the compound's unique properties. Another area of research is the development of new synthetic methods for the production of Bbicme-D-ribofuranose, which could improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of Bbicme-D-ribofuranose and its potential applications in the field of medicine and biotechnology.
Métodos De Síntesis
Bbicme-D-ribofuranose is synthesized using a multistep process that involves the conversion of ribose into the corresponding protected derivative. The protected derivative is then subjected to a series of reactions that involve the introduction of various functional groups to the molecule. The final product is obtained after deprotection of the molecule. This method has been optimized over the years to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
Bbicme-D-ribofuranose has been extensively studied for its potential applications in the field of medicine and biotechnology. It has been shown to have antitumor and antiviral properties, and it has also been studied for its potential use in the synthesis of novel antibiotics and other bioactive compounds. Bbicme-D-ribofuranose has also been used as a chiral building block in the synthesis of complex molecules.
Propiedades
Número CAS |
149017-69-6 |
|---|---|
Nombre del producto |
Bbicme-D-ribofuranose |
Fórmula molecular |
C23H28O5 |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
(3aR,5R,6S,6aR)-2,2,5-trimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole |
InChI |
InChI=1S/C23H28O5/c1-22(2)26-19-20(25-15-18-12-8-5-9-13-18)23(3,28-21(19)27-22)16-24-14-17-10-6-4-7-11-17/h4-13,19-21H,14-16H2,1-3H3/t19-,20+,21+,23-/m1/s1 |
Clave InChI |
IYHSCPYMAVOTQF-BESBDSHLSA-N |
SMILES isomérico |
C[C@]1([C@H]([C@@H]2[C@H](O1)OC(O2)(C)C)OCC3=CC=CC=C3)COCC4=CC=CC=C4 |
SMILES |
CC1(OC2C(C(OC2O1)(C)COCC3=CC=CC=C3)OCC4=CC=CC=C4)C |
SMILES canónico |
CC1(OC2C(C(OC2O1)(C)COCC3=CC=CC=C3)OCC4=CC=CC=C4)C |
Sinónimos |
3,5-di-O-benzyl-1,2-isopropylidene-4C-methylribofuranose BBICMe-D-ribofuranose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



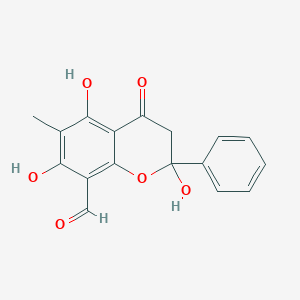
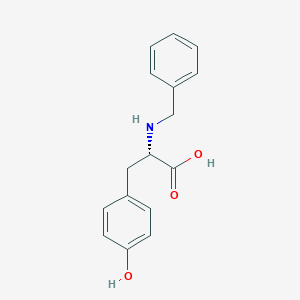
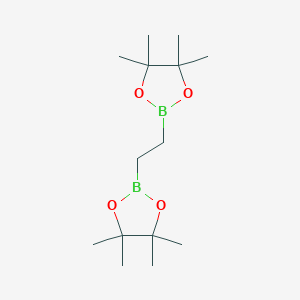
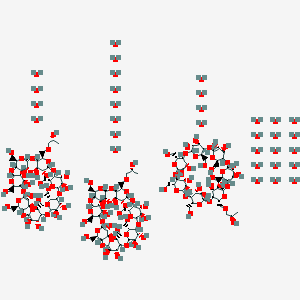
![7-methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B114879.png)
![Benzamide,N-methyl-4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)-N-[3-methyl-1-[(2-pyridinylamino)carbonyl]butyl]-,(S)-](/img/structure/B114880.png)
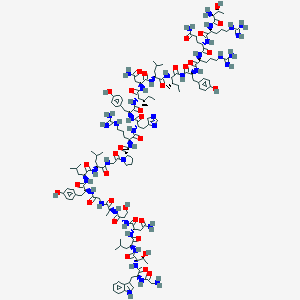
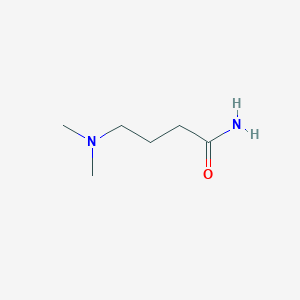
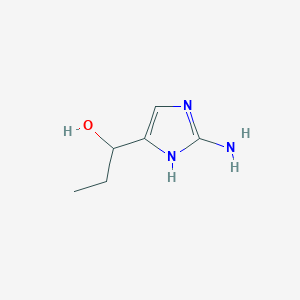
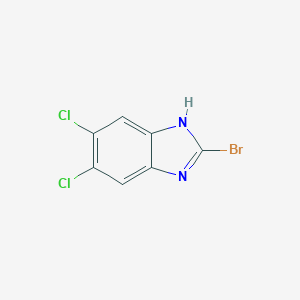
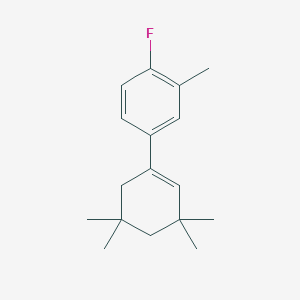
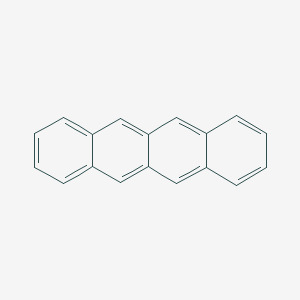
![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile](/img/structure/B114909.png)
